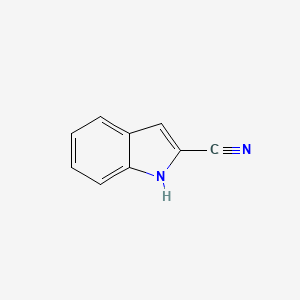







|
REACTION_CXSMILES
|
Cl.C([C:4]1[CH:9]=[CH:8][C:7]([NH:10]N)=[CH:6][CH:5]=1)#N.Cl>O>[NH:10]1[C:7]2[C:8](=[CH:9][CH:4]=[CH:5][CH:6]=2)[CH:5]=[C:6]1[C:7]#[N:10] |f:0.1|
|


|
Name
|
|
|
Quantity
|
26.24 kg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(#N)C1=CC=C(C=C1)NN
|
|
Name
|
Amine Ketal hydrochloride
|
|
Quantity
|
38.57 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
65.6 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
92 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated to 80-90° for up to ca 5 h
|
|
Type
|
FILTRATION
|
|
Details
|
The racemic Indole Nitrile Hydrochloride was filtered
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
WASH
|
|
Details
|
washed thoroughly with water (3×26 L
|
|
Type
|
ADDITION
|
|
Details
|
The damp racemic Indole Nitrile Hydrochloride was then charged back into RV3
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture stirred for 30 min
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
A sample was removed
|
|
Type
|
FILTRATION
|
|
Details
|
the solid filtered off
|
|
Type
|
DISTILLATION
|
|
Details
|
The THF was then distilled off in vacuo at <40° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
the aqueous reaction mixture cooled to 0-5° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was isolated by filtration
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
WASH
|
|
Details
|
washed by displacement with water (2×33 L
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 55-60° C. to constant weight
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |